Welcome to the BenchChem Online Store!
molecular formula C19H31N B8770078 N-Benzylidenedodecylamine CAS No. 20172-42-3

N-Benzylidenedodecylamine

Cat. No. B8770078
M. Wt: 273.5 g/mol
InChI Key: RRDJYGJOZRFVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04155872

Procedure details

18.5 g (0.1 mol.) of n-dodecylamine, 10.6 g (0.1 mol.) of benzaldehyde and a catalytic amount of acetic acid were reacted in anhydrous ethanol at 60°~70° C. for 4 hours. After distilling ethanol off, the residue was further distilled under reduced pressure to obtain N-benzylidene-n-dodecylamine (II), (b.p. 160°~163° C./0.6 mmHg) as a transparent oil which includes low melting solids.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(O)(=O)C>C(O)C>[CH:14](=[N:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling ethanol off, the residue
DISTILLATION
Type
DISTILLATION
Details
was further distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.